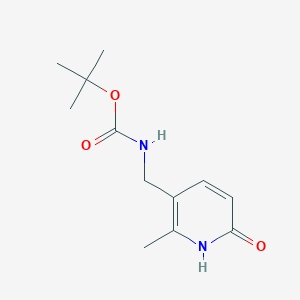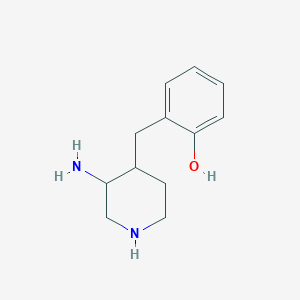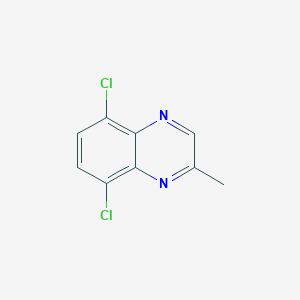
5,8-Dichloro-2-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-2-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methylquinoxaline typically involves the condensation of 2,3-dichloroaniline with methylglyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5,8-Dichloro-2-methylquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound derivatives have shown promise as potential treatments for various diseases, including cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential.
Industry
Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the quinoxaline ring play a crucial role in binding to these targets, leading to the inhibition or activation of biological pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 5,7-Dichloro-2-methyl-8-quinolinol
- 5,7-Dichloro-8-hydroxyquinaldine
Uniqueness
Compared to similar compounds, 5,8-Dichloro-2-methylquinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,8-dichloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
InChI Key |
YCINEBYSDPAYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


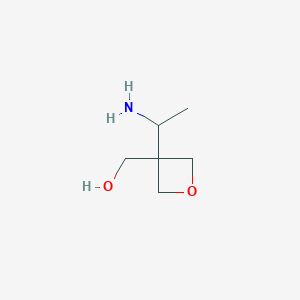






![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
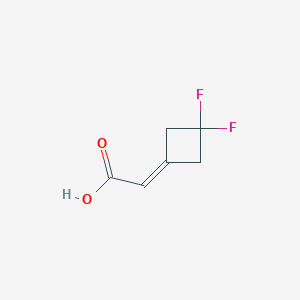

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
